molecular formula C9H8F3NO2 B137398 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone CAS No. 132877-25-9

1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B137398
CAS No.: 132877-25-9
M. Wt: 219.16 g/mol
InChI Key: LOZMIQVFQVRILI-UHFFFAOYSA-N
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Description

1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with an ethoxy group and a trifluoromethyl ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone typically involves the reaction of 6-ethoxypyridine with a trifluoromethyl ketone precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the pyridine ring and the trifluoromethyl ketone .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product, with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl ketone group can interact with various enzymes and proteins, potentially inhibiting their activity. The ethoxy group on the pyridine ring may enhance the compound’s binding affinity to specific targets, thereby modulating biological pathways .

Comparison with Similar Compounds

  • 1-(6-Ethoxypyridin-3-yl)-ethanol
  • 1-(6-Ethoxypyridin-3-yl)-ethylamine

Comparison: 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. Compared to its analogs, such as 1-(6-Ethoxypyridin-3-yl)-ethanol and 1-(6-Ethoxypyridin-3-yl)-ethylamine, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Properties

IUPAC Name

1-(6-ethoxypyridin-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-7-4-3-6(5-13-7)8(14)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZMIQVFQVRILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563383
Record name 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132877-25-9
Record name 1-(6-Ethoxypyridin-3-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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